6-Ethyl-4-hydroxyquinoline-3-carbohydrazide
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Overview
Description
6-Ethyl-4-hydroxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 6-ethyl-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Scientific Research Applications
6-Ethyl-4-hydroxyquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research has shown that derivatives of this compound may have potential as anti-HIV agents.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit HIV-1 integrase, an enzyme crucial for viral replication. The compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This mechanism highlights its potential as an antiviral agent.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carbohydrazide: A closely related compound with similar biological activities.
6-Methyl-4-hydroxyquinoline-3-carbohydrazide: Another derivative with potential antimicrobial properties.
Uniqueness
6-Ethyl-4-hydroxyquinoline-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-ethyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-2-7-3-4-10-8(5-7)11(16)9(6-14-10)12(17)15-13/h3-6H,2,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
BKBKHTYWXXWHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NN |
Origin of Product |
United States |
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